Cas no 1420865-79-7 (3-Chloro-6-(chloromethyl)pyridazine hydrochloride)

3-クロロ-6-(クロロメチル)ピリダジン塩酸塩は、有機合成化学において重要な中間体として利用される化合物です。分子構造中の反応性の高いクロロメチル基とピリダジン環を有しており、医薬品や農薬の合成における多様な変換反応に適しています。特に、求核置換反応やカップリング反応への高い反応性を示すことが特徴です。塩酸塩形態であるため、取り扱いや保存が容易で、結晶性も良好です。この化合物は、複雑な生理活性物質の構築において効率的なビルディングブロックとして機能し、研究開発プロセスでの利便性が評価されています。

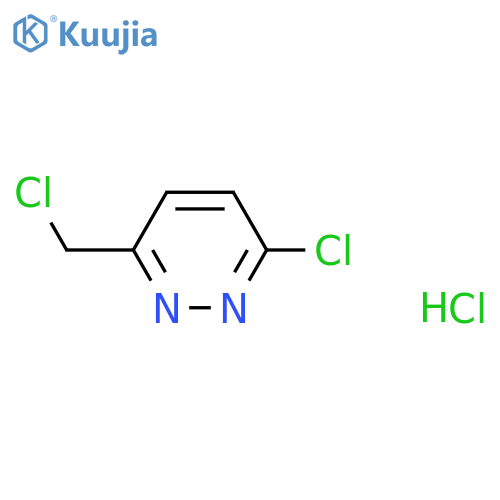

1420865-79-7 structure

商品名:3-Chloro-6-(chloromethyl)pyridazine hydrochloride

3-Chloro-6-(chloromethyl)pyridazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-6-(chloromethyl)pyridazine hydrochloride

- AK160378

- AM99037

- 3-Chloro-6-(chloromethyl)pyridazine HCl

- AX8293523

- ST24042070

- 3-chloro-6-(chloromethyl)pyridazine;hydrochloride

-

- MDL: MFCD16988469

- インチ: 1S/C5H4Cl2N2.ClH/c6-3-4-1-2-5(7)9-8-4;/h1-2H,3H2;1H

- InChIKey: WNVIYQMAWLDVQG-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C1C([H])=C([H])C(=NN=1)Cl.Cl[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 89

- トポロジー分子極性表面積: 25.8

3-Chloro-6-(chloromethyl)pyridazine hydrochloride セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Inert atmosphere,2-8°C

3-Chloro-6-(chloromethyl)pyridazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD288904-250mg |

3-Chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 97% | 250mg |

¥580.0 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE279-200mg |

3-Chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 97% | 200mg |

804.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE279-250mg |

3-Chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 97% | 250mg |

1276CNY | 2021-05-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD288904-100mg |

3-Chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 97% | 100mg |

¥323.0 | 2022-03-01 | |

| Chemenu | CM127427-250mg |

3-chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 97% | 250mg |

$88 | 2022-03-02 | |

| Chemenu | CM127427-1g |

3-chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 97% | 1g |

$275 | 2021-08-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120709-1-10 G |

3-chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 95% | 10g |

¥ 11,299.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120709-1-1G |

3-chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 95% | 1g |

¥ 2,547.00 | 2023-03-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HE279-100mg |

3-Chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 97% | 100mg |

577CNY | 2021-05-08 | |

| Enamine | EN300-322128-0.5g |

3-chloro-6-(chloromethyl)pyridazine hydrochloride |

1420865-79-7 | 95% | 0.5g |

$174.0 | 2023-09-04 |

3-Chloro-6-(chloromethyl)pyridazine hydrochloride 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

1420865-79-7 (3-Chloro-6-(chloromethyl)pyridazine hydrochloride) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1420865-79-7)3-Chloro-6-(chloromethyl)pyridazine hydrochloride

清らかである:99%

はかる:1g

価格 ($):191.0